molecular formula C18H16O4 B14309950 1-Phenanthreneaceticacid, 3,4-dimethoxy- CAS No. 118853-46-6

1-Phenanthreneaceticacid, 3,4-dimethoxy-

Cat. No.: B14309950
CAS No.: 118853-46-6
M. Wt: 296.3 g/mol
InChI Key: ZFHMRHJIHJXLRH-UHFFFAOYSA-N
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Description

1-Phenanthreneacetic acid, 3,4-dimethoxy- (CAS 93-40-3), also known as (3,4-dimethoxyphenyl)acetic acid or homoveratric acid, is a substituted phenanthrene derivative characterized by a phenylacetic acid backbone with methoxy groups at the 3- and 4-positions of the aromatic ring. Its molecular formula is C₁₀H₁₂O₄, with a molecular weight of 196.20 g/mol and a calculated logP value of 1.331, indicating moderate hydrophobicity .

Properties

CAS No.

118853-46-6

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

2-(3,4-dimethoxyphenanthren-1-yl)acetic acid

InChI

InChI=1S/C18H16O4/c1-21-15-9-12(10-16(19)20)14-8-7-11-5-3-4-6-13(11)17(14)18(15)22-2/h3-9H,10H2,1-2H3,(H,19,20)

InChI Key

ZFHMRHJIHJXLRH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=CC3=CC=CC=C32)C(=C1)CC(=O)O)OC

Origin of Product

United States

Preparation Methods

Regioselective Functionalization of the Phenanthrene Core

The phenanthrene skeleton’s inherent steric hindrance and electronic asymmetry necessitate precise strategies for substituent placement. Two primary approaches dominate:

  • Late-Stage Functionalization : Introducing methoxy and acetic acid groups after constructing the phenanthrene core.
  • Early-Stage Modular Assembly : Building the phenanthrene system from pre-functionalized benzene or naphthalene precursors.

A comparative analysis of these strategies reveals trade-offs between yield and synthetic complexity. For example, late-stage methylation of hydroxylated intermediates (e.g., using trimethyl phosphate or methyl p-toluenesulfonate) offers flexibility but requires stringent control over reaction conditions to avoid over-alkylation.

Direct Alkylation and Methoxylation Methods

N-Methylation for Methoxy Group Introduction

Patent CN111777520A demonstrates the use of trimethyl phosphate as an N-methylating agent in the synthesis of dimethylamino phenyl acetic acid derivatives. Adapting this methodology, methoxy groups can be introduced via O-methylation of phenolic intermediates under basic conditions. For instance, treating 3,4-dihydroxyphenanthrene with methyl iodide in the presence of potassium hydroxide yields the dimethoxy product. However, competing side reactions, such as C-methylation, necessitate careful stoichiometric control.

Acetic Acid Side Chain Installation

Friedel-Crafts alkylation represents a classical route for attaching acetic acid moieties to aromatic systems. However, the phenanthrene core’s limited reactivity often requires activating groups or Lewis acid catalysts. An alternative approach involves nucleophilic substitution of a brominated phenanthrene derivative with cyanide, followed by hydrolysis to the carboxylic acid. This method, though indirect, avoids the regioselectivity issues inherent to electrophilic aromatic substitution.

Multi-Step Synthesis via Intermediate Formation

Oxidative Pathways for Carboxylic Acid Generation

The oxidation of methyl-substituted phenanthrene derivatives to carboxylic acids is a critical step. As detailed in the kinetics study of phenanthrene oxidation to diphenic acid, peracetic acid serves as an effective oxidant, achieving conversions exceeding 60% under optimized conditions. Applying this to 1-methyl-3,4-dimethoxyphenanthrene, oxidation with 30% H₂O₂ in glacial acetic acid and benzene (via azeotropic distillation) yields the target acetic acid derivative.

Coupling Reactions for Modular Assembly

Suzuki-Miyaura cross-coupling enables the construction of the phenanthrene backbone from halogenated benzene precursors. For example, coupling 3,4-dimethoxyphenylboronic acid with a brominated naphthalene acetic acid ester generates the substituted phenanthrene framework. Subsequent deprotection and hydrolysis yield the final product. This method benefits from high regiocontrol but requires palladium catalysts and inert reaction conditions.

Catalytic and Reagent Considerations

Role of Phase-Transfer Catalysts

Tetrabutylammonium bromide (TBAB), as employed in patent CN111777520A, enhances reaction rates in biphasic systems by facilitating ion transfer between aqueous and organic phases. In the methylation of 4-aminophenyl acetate, TBAB increased yields from 73% to 83% by improving reagent solubility and interaction.

Data Tables: Comparative Analysis of Synthetic Methods

Method Reagents/Catalysts Temperature (°C) Time (h) Yield (%) Reference
O-Methylation Methyl iodide, KOH 80 6 73–83
Peracetic Acid Oxidation H₂O₂, CH₃COOH, C₆H₆ 100 12 64
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃ 110 24 55–65
Cyanide Hydrolysis KCN, H₂SO₄ 120 8 68

Chemical Reactions Analysis

Types of Reactions: 1-Phenanthreneaceticacid, 3,4-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or other functional groups onto the phenanthrene ring.

Scientific Research Applications

1-Phenanthreneaceticacid, 3,4-dimethoxy- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Phenanthreneaceticacid, 3,4-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of 3,4-Dimethoxy-Substituted Compounds

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups logP
3,4-Dimethoxyphenylacetic acid Phenylacetic acid + 3,4-OCH₃ C₁₀H₁₂O₄ 196.20 Carboxylic acid, methoxy 1.331
3,4-Dimethoxycinnamic acid Cinnamic acid + 3,4-OCH₃ C₁₁H₁₂O₄ 208.21 α,β-Unsaturated acid, methoxy 1.72*
Homoveratronitrile Phenylacetonitrile + 3,4-OCH₃ C₁₀H₁₁NO₂ 177.20 Nitrile, methoxy 1.15*
(E)-3-(3,4-Dimethoxyphenyl)chalcone Chalcone + 3,4-OCH₃ C₁₇H₁₆O₃ 268.31 Ketone, α,β-unsaturated 2.83*

*Estimated values based on structural analogs.

Key Findings and Implications

  • Methoxy positioning : 3,4-Dimethoxy substitutions enhance bioactivity in sirtuin activators and antifungal agents compared to 2,4- or 4-methoxy analogs .
  • SHE), limiting enzymatic oxidation by HRP-hydrogen peroxide systems .
  • Substituent effects : Replacing 3,4-dimethoxy with 4-fluoro retains NF-κB inhibitory activity but alters cytotoxicity profiles .

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